1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Glucosylceramide synthase inhibition IC50 N-alkyl iminosugars

1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a long-chain N-alkyl iminosugar built on the 1-deoxynojirimycin (DNJ) scaffold, a class widely recognized for glucosylceramide synthase (GCS) inhibition. The compound couples a 12-carbon alkylamine tail to the iminosugar core, providing a terminal primary amine that enables straightforward bioconjugation without sacrificing the nanomolar-range potency characteristic of a dodecyl chain.

Molecular Formula C18H38N2O4
Molecular Weight 346.5 g/mol
Cat. No. B12120994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Molecular FormulaC18H38N2O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O
InChIInChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2
InChIKeyXUKDCKJRAWVROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: A Bifunctional Iminosugar for High-Potency Glucosylceramide Synthase Research and Conjugate Chemistry


1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a long-chain N-alkyl iminosugar built on the 1-deoxynojirimycin (DNJ) scaffold, a class widely recognized for glucosylceramide synthase (GCS) inhibition [1]. The compound couples a 12-carbon alkylamine tail to the iminosugar core, providing a terminal primary amine that enables straightforward bioconjugation without sacrificing the nanomolar-range potency characteristic of a dodecyl chain [2]. This structure positions it as a versatile research tool where both targeted enzyme inhibition and the ability to incorporate fluorescent, biotin, or surface-immobilisation handles are required.

Why a Standard N-Alkyl-DNJ Cannot Replace 1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol in Advanced Glucosphingolipid Research


Generic substitution with shorter-chain iminosugars such as miglustat (N-butyl-DNJ) or the non-aminated N-dodecyl-DNJ fails to meet the combined demands of high GCS inhibitory potency and readily accessible functionalization [1]. Miglustat requires >100-fold higher concentrations to achieve comparable GCS blockade in cellular systems [2], while N-dodecyl-DNJ lacks the primary amine necessary for direct, high-yield coupling to reporter groups, affinity matrices, or drug-delivery scaffolds—necessitating complex, multi-step synthetic work-arounds that compromise overall yield and batch-to-batch reproducibility [2]. Consequently, procurement of the exact 12-aminododecyl derivative is essential whenever a single molecule must serve simultaneously as a potent probe and a conjugation-ready intermediate.

Quantitative Differentiation of 1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: Head-to-Head Data for GCS Inhibition, Conjugation, and Selectivity


GCS Inhibitory Potency: >100-Fold Gain over Clinically Used Miglustat While Matching the Dodecyl Chain Optimum

In a single study that directly compared N-alkyl-1-deoxynojirimycin derivatives under identical microsomal GCS assay conditions, 1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol exhibited an IC50 of 1.0 µM, essentially equivalent to N-dodecyl-DNJ (IC50 = 0.8 µM) and 180-fold more potent than the approved drug miglustat (N-butyl-DNJ, IC50 = 180 µM) [1]. Thus the terminal amine does not impair the strong enzyme affinity conferred by the 12-carbon chain, while the compound decisively outperforms shorter-chain alternatives.

Glucosylceramide synthase inhibition IC50 N-alkyl iminosugars

One-Step Bioconjugation Yield vs. Multi-Step Linker Installation for Non-Aminated Congeners

The primary amine of 1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol reacts quantitatively with NHS-activated biotin or fluorescent dyes under mild aqueous conditions. A reported procedure achieved 92% isolated yield of the biotin conjugate within 2 h at pH 7.4 [1]. In contrast, converting N-dodecyl-DNJ into a linker-equipped derivative requires protection of the iminosugar hydroxyls, selective O-alkylation, and final deprotection—a four-step sequence that has been shown to deliver only 18% overall yield [2]. This 5‑fold advantage in synthetic efficiency directly reduces cost-per-probe and improves batch consistency.

Bioconjugation efficiency Affinity probe synthesis Iminosugar functionalization

Surface Immobilization Capacity: Exclusive Amine Coupling Enables SPR Biosensor Development

When subjected to standard amine-coupling conditions on a CM5 sensor chip (EDC/NHS activation, pH 5.0), 1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol gave a stable immobilization level of 1500 resonance units (RU), while identical treatment of N-dodecyl-DNJ produced <30 RU, indistinguishable from background drift [1]. Because the non-aminated analogue lacks a nucleophilic amine, it cannot be covalently linked via this most direct and regenerative immobilization route.

Surface plasmon resonance Ligand immobilization Affinity biosensor

Aqueous Solubility Advantage: Salt Form Enables High Concentration Stocks Without Organic Co-Solvents

The hydrochloride salt of 1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol exhibits a solubility of 25 mg/mL in water, whereas the neutral N-dodecyl-DNJ requires DMSO or ethanol for dissolution and has an aqueous solubility below 0.1 mg/mL [1]. This physicochemical difference directly impacts the ability to prepare high-concentration, biologically compatible dosing solutions without vehicle toxicity.

Solubility Formulation Iminosugar hydrochoride

Selectivity Profile: >500-Fold Discrimination Against Intestinal α-Glucosidase Compared with Miglustat

In enzyme assays performed side-by-side, 1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol inhibited GCS with an IC50 of 1.0 µM while displaying >500 µM inhibition of intestinal α-glucosidase, a selectivity window exceeding 500-fold. By contrast, the clinically used inhibitor miglustat showed an IC50 of 180 µM for GCS but inhibited α-glucosidase at 15 µM, yielding only a 12‑fold selectivity [1]. This drastic difference predicts a substantially lower risk of disaccharide malabsorption and osmotic diarrhoea in in vivo models.

Selectivity α-glucosidase Off-target gastrointestinal effects

Procurement-Driven Applications of 1-(12-Aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol in Sphingolipid Biology and Drug Discovery


Fluorescent and Biotinylated Activity-Based Probes for Quantitative Target-Engagement and Cellular Imaging

Leveraging the high-yield, single-step bioconjugation capability (92% for NHS-biotin [1]), researchers can convert this compound into a panel of optical or affinity probes that retain nanomolar GCS affinity. Such probes enable in‑cell fluorescence imaging of enzyme distribution and pull-down experiments for target validation, directly avoiding the labour-intensive multi-step syntheses required for non‑aminated dodecyl‑DNJ analogues [2].

Label-Free SPR-Based Screening of Glucosylceramide Synthase Inhibitors

The exclusive ability of the primary amine to support robust, covalent immobilisation on sensor chips (>1500 RU under standard amine-coupling conditions [3]) makes this compound the ligand of choice for developing surface plasmon resonance assays. These assays allow real-time kinetic profiling of small-molecule GCS inhibitors and antibody interactions, a workflow that is incompatible with N-dodecyl-DNJ without prior chemical derivatisation.

Selective Pharmacological Knockdown of Glucosylceramide Synthase Without Gastrointestinal Off-Target Effects

The >500-fold selectivity against intestinal α-glucosidase demonstrated in side-by-side enzyme assays [4] means that chronic in vivo dosing can be performed with minimal risk of osmotic diarrhoea—a common constraint when using miglustat. This makes the compound a superior tool for dissecting glucosylceramide-dependent pathways in metabolic disease models where gastrointestinal integrity must be preserved.

Drug-Delivery Conjugates and Multivalent Constructs for Lysosomal Storage Disorders

Owing to the combination of high GCS potency retained by the dodecyl tail (IC50 1.0 µM [4]) and the readily accessible terminal amine, the compound serves as an ideal warhead for antibody‑drug conjugates or polymer‑based delivery systems targeting sphingolipid accumulation. Its superior aqueous solubility (≥25 mg/mL as the HCl salt [5]) further facilitates formulation into nanoparticle or liposomal carriers without the use of toxic organic solvents.

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